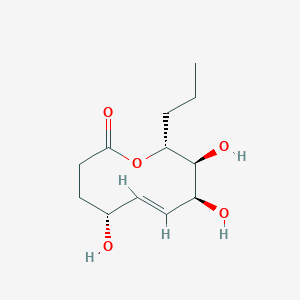

Stagonolide B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Stagonolide B is a natural product found in Stagonospora cirsii with data available.

Applications De Recherche Scientifique

Agricultural Applications

1.1 Phytotoxicity and Herbicidal Potential

Stagonolide B has been studied for its phytotoxic properties, particularly against certain weed species. Research indicates that it exhibits selective herbicidal activity, making it a candidate for use as a mycoherbicide. A study demonstrated that this compound, along with its analogs, showed varying levels of phytotoxicity against Cirsium arvense (Canada thistle) and Sonchus arvensis (perennial sowthistle) through leaf disk puncture assays. At a concentration of 1 mg/mL, this compound was found to be non-toxic to these species, suggesting a potential for targeted weed management without harming desirable crops .

1.2 Mechanism of Action

The mechanism by which this compound exerts its phytotoxic effects involves disruption of cellular processes in target plants. The compound's structure allows it to interact with specific biological pathways, leading to growth inhibition and eventual plant death. This selectivity makes it an attractive candidate for further development as a natural herbicide .

Pharmaceutical Applications

2.1 Antifungal Properties

This compound has shown promising antifungal activity against various fungal pathogens. Its effectiveness was evaluated in vitro against several strains of fungi, revealing significant inhibitory effects. The compound's mechanism appears to involve interference with fungal cell wall synthesis and function, which is critical for fungal survival and proliferation .

2.2 Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of this compound has provided insights into how modifications to its molecular structure can enhance or diminish its bioactivity. By systematically altering functional groups and evaluating their effects on biological activity, researchers aim to develop more potent derivatives that could serve as antifungal agents or lead compounds for drug development .

Synthesis and Derivatives

3.1 Total Synthesis

The total synthesis of this compound has been achieved through various synthetic routes, highlighting the compound's complex structure. Key synthetic strategies include stereoselective approaches that allow for the precise formation of its chiral centers. Notable methods employed include epoxide homologation and ring-closing metathesis, which are critical for constructing the compound's unique framework .

3.2 Derivative Development

The synthesis of derivatives of this compound is an ongoing area of research, aimed at enhancing its biological activities while reducing potential toxicity. These derivatives are being evaluated for their herbicidal and antifungal properties, with some showing improved efficacy compared to the parent compound .

Case Studies

Propriétés

Formule moléculaire |

C12H20O5 |

|---|---|

Poids moléculaire |

244.28 g/mol |

Nom IUPAC |

(2R,3S,4S,5E,7R)-3,4,7-trihydroxy-2-propyl-2,3,4,7,8,9-hexahydrooxecin-10-one |

InChI |

InChI=1S/C12H20O5/c1-2-3-10-12(16)9(14)6-4-8(13)5-7-11(15)17-10/h4,6,8-10,12-14,16H,2-3,5,7H2,1H3/b6-4+/t8-,9-,10+,12-/m0/s1 |

Clé InChI |

BFIDNRPVSXOGQW-AZIMCRLHSA-N |

SMILES isomérique |

CCC[C@@H]1[C@H]([C@H](/C=C/[C@@H](CCC(=O)O1)O)O)O |

SMILES canonique |

CCCC1C(C(C=CC(CCC(=O)O1)O)O)O |

Synonymes |

stagonolide B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.